3-Amino-4,4-dicyanobut-3-enamide
Description
3-Amino-4,4-dicyanobut-3-enamide is a specialized organic compound characterized by its unique structural features, including a conjugated enamide backbone with two cyano (-CN) groups at the 4-position and an amino (-NH₂) group at the 3-position. The compound’s reactivity likely stems from its electron-deficient enamide system and the presence of polar functional groups, enabling participation in cycloaddition, nucleophilic substitution, or coordination chemistry.
Properties
IUPAC Name |
3-amino-4,4-dicyanobut-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-2-4(3-8)5(9)1-6(10)11/h1,9H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBJJZCCAPOERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C#N)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-amino-4,4-dicyanobut-3-enamide and related compounds, based on evidence from patents, chemical catalogs, and synthesis reports:
Key Observations :
Functional Group Influence: 3-Amino-4,4-dicyanobut-3-enamide differs from its ester analog (ethyl 3-amino-4,4-dicyano-3-butenoate) by replacing the ester (-COOEt) with an amide (-CONHR), which may enhance stability and hydrogen-bonding capacity . The dihalo-substituted cyclopentene derivative () demonstrates how halogenation at the 4-position can modulate biological activity, such as enzyme inhibition .
Electronic and Steric Effects: The cyano groups in 3-amino-4,4-dicyanobut-3-enamide create a strong electron-withdrawing environment, likely increasing electrophilicity at the α,β-unsaturated position compared to caffeic acid’s electron-donating hydroxyl groups . Fluorinated analogs (e.g., ethyl 3-amino-4,4,4-trifluorocrotonate) exhibit enhanced lipophilicity, making them suitable for agrochemical applications .
Research Findings and Gaps
Synthetic Utility: Ethyl 3-amino-4,4-dicyano-3-butenoate () is noted as a high-purity intermediate (97%), implying robust synthetic protocols that could be adapted for the amide derivative.
Limitations: No direct data on the solubility, stability, or toxicity of 3-amino-4,4-dicyanobut-3-enamide is available in the evidence. Comparative studies with its ester or halogenated analogs are needed.
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